Cas no 32691-58-0 (2-(4,6-dimethylpyrimidin-2-yl)acetonitrile)

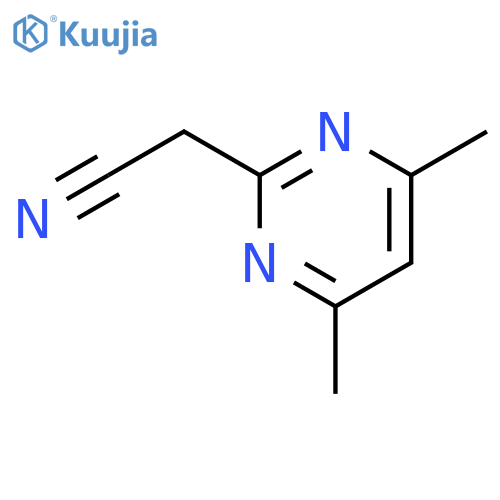

32691-58-0 structure

商品名:2-(4,6-dimethylpyrimidin-2-yl)acetonitrile

2-(4,6-dimethylpyrimidin-2-yl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Pyrimidineacetonitrile,4,6-dimethyl-

- (4,6-Dimethyl-2-pyrimidinyl)acetonitrile

- (4,6-dimethylpyrimidin-2-yl)acetonitrile

- (4,6-dimethylpyrimidine-2-yl)acetonitrile

- 2-(cyanomethyl)-4,6-dimethylpyrimidine

- 2-(cyanomethyl)piperazine

- 2-(cyanomethylene)-4,6-dimethylpyrimidine

- 2-(PIPERAZIN-2-YL)ACETONITRILE

- 2-Piperazineacetonitrile

- 4,6-dimethylpyrimidin-2-ylacetonitrile

- 4,6-dimethylpyrimidine-2-acetonitrile

- AG-E-73858

- CTK1A1118

- piperazin-2-ylacetonitrile

- piperazin-2-yl-acetonitrile

- SureCN8126746

- AKOS009174325

- BS-50997

- CS-0245862

- SCHEMBL16492049

- SB57387

- 2-(4,6-dimethylpyrimidin-2-yl)acetonitrile

- EN300-31258

- NCGC00326058-01

- E76652

- AB01321369-02

- Z320118324

- 32691-58-0

- DB-282543

- 2-Pyrimidineacetonitrile, 4,6-dimethyl- (8CI,9CI)

- 2-PYRIMIDINEACETONITRILE, 4,6-DIMETHYL-

-

- MDL: MFCD09971438

- インチ: InChI=1S/C8H9N3/c1-6-5-7(2)11-8(10-6)3-4-9/h5H,3H2,1-2H3

- InChIKey: UMRJHWSAOAFMEA-UHFFFAOYSA-N

- ほほえんだ: N#CCC1=NC(C)=CC(C)=N1

計算された属性

- せいみつぶんしりょう: 147.07977

- どういたいしつりょう: 147.079647300g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- PSA: 49.57

2-(4,6-dimethylpyrimidin-2-yl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-31258-0.05g |

2-(4,6-dimethylpyrimidin-2-yl)acetonitrile |

32691-58-0 | 95.0% | 0.05g |

$88.0 | 2025-03-19 | |

| Enamine | EN300-31258-0.25g |

2-(4,6-dimethylpyrimidin-2-yl)acetonitrile |

32691-58-0 | 95.0% | 0.25g |

$188.0 | 2025-03-19 | |

| Enamine | EN300-31258-10.0g |

2-(4,6-dimethylpyrimidin-2-yl)acetonitrile |

32691-58-0 | 95.0% | 10.0g |

$2024.0 | 2025-03-19 | |

| Ambeed | A761762-250mg |

2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile |

32691-58-0 | 97% | 250mg |

$72.0 | 2025-02-26 | |

| Enamine | EN300-31258-10g |

2-(4,6-dimethylpyrimidin-2-yl)acetonitrile |

32691-58-0 | 95% | 10g |

$2024.0 | 2023-09-05 | |

| eNovation Chemicals LLC | Y1200175-5g |

2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile |

32691-58-0 | 95% | 5g |

$1000 | 2024-07-23 | |

| Chemenu | CM517167-5g |

2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile |

32691-58-0 | 97% | 5g |

$873 | 2023-02-02 | |

| Enamine | EN300-31258-0.5g |

2-(4,6-dimethylpyrimidin-2-yl)acetonitrile |

32691-58-0 | 95.0% | 0.5g |

$353.0 | 2025-03-19 | |

| Enamine | EN300-31258-5g |

2-(4,6-dimethylpyrimidin-2-yl)acetonitrile |

32691-58-0 | 95% | 5g |

$1364.0 | 2023-09-05 | |

| Ambeed | A761762-5g |

2-(4,6-Dimethylpyrimidin-2-yl)acetonitrile |

32691-58-0 | 97% | 5g |

$724.0 | 2025-02-26 |

2-(4,6-dimethylpyrimidin-2-yl)acetonitrile 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

32691-58-0 (2-(4,6-dimethylpyrimidin-2-yl)acetonitrile) 関連製品

- 3438-46-8(4-Methylpyrimidine)

- 22126-16-5(4,6-dimethylpyrimidine-2-carbonitrile)

- 14001-63-9(4-methyl-2-(methylsulfanyl)pyrimidine)

- 14001-64-0(4,6-dimethyl-2-(methylsulfanyl)pyrimidine)

- 461-98-3(2,6-Dimethylpyrimidin-4-amine)

- 767-15-7(4,6-dimethylpyrimidin-2-amine)

- 1558-17-4(4,6-Dimethylpyrimidine)

- 1004-17-7(2-Methylpyrimidine-4-carbaldehyde)

- 2814-20-2(6-methyl-2-(propan-2-yl)pyrimidin-4-ol)

- 23906-13-0(2-Hydrazinyl-4,6-dimethylpyrimidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:32691-58-0)2-(4,6-dimethylpyrimidin-2-yl)acetonitrile

清らかである:99%/99%

はかる:1g/5g

価格 ($):266.0/792.0